molecular formula C14H23NO4 B13046932 methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate CAS No. 2177267-27-3

methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13046932
CAS No.: 2177267-27-3
M. Wt: 269.34 g/mol
InChI Key: JTHIIAZHYJFKHG-ZRUFSTJUSA-N
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Description

Methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[221]heptane-2-carboxylate is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps. One common method includes the epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters. This process involves 2-epimerization under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for epimerization and palladium catalysts for aminoacyloxylation . Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can yield oxygenated 2-azabicyclo[2.2.1]heptanes .

Scientific Research Applications

Methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, the epimerization–lactamization cascade reaction highlights the importance of the electron-withdrawing N-protective group and a strong base as the promoter . These interactions facilitate the formation of the desired bicyclic structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

2177267-27-3

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-11-9-6-5-8(7-9)10(11)12(16)18-4/h8-11H,5-7H2,1-4H3,(H,15,17)/t8-,9+,10-,11+/m0/s1

InChI Key

JTHIIAZHYJFKHG-ZRUFSTJUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@@H]2CC[C@@H](C2)[C@@H]1C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)OC

Origin of Product

United States

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